molecular formula C19H28Cl2N2O2 B13786347 Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate CAS No. 88617-48-5

Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate

Cat. No.: B13786347
CAS No.: 88617-48-5
M. Wt: 387.3 g/mol
InChI Key: LOSLRIVGRKZIFT-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bis(2-chloroethyl)amino group attached to a phenyl ring, further linked to an ethyl ester of a methylpentanoic acid. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate typically involves multiple steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with ethyl 4-methylpentanoate under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally require controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate is unique due to its specific ester linkage and the presence of a methyl group on the pentanoic acid moiety. These structural features may influence its reactivity and biological activity, making it a distinct compound for research and application .

Properties

CAS No.

88617-48-5

Molecular Formula

C19H28Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate

InChI

InChI=1S/C19H28Cl2N2O2/c1-4-25-19(24)18(13-15(2)3)22-14-16-5-7-17(8-6-16)23(11-9-20)12-10-21/h5-8,14-15,18H,4,9-13H2,1-3H3

InChI Key

LOSLRIVGRKZIFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)N=CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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